![molecular formula C5H12ClNO2 B1282497 4-Amino-3-methylbutanoic acid hydrochloride CAS No. 62306-84-7](/img/structure/B1282497.png)
4-Amino-3-methylbutanoic acid hydrochloride
Overview
Description
4-Amino-3-methylbutanoic acid hydrochloride is a compound of interest in various fields of research due to its structural similarity to amino acids and potential biological activity. It is related to compounds that have been studied for their roles in biological systems, such as enzyme inhibition, neurotransmission, and plant-microbe interactions.
Synthesis Analysis
The synthesis of 4-Amino-3-methylbutanoic acid and its derivatives has been approached through different methods. One approach involves the enantioselective hydrolysis of dimethyl 3-methylglutarate to yield methyl (R)-3-methylglutarate, followed by conversion of the ester group to an amine to give (R)-4-amino-3-methylbutanoic acid, and similarly for the (S) enantiomer . Another method includes the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis to produce a series of 3-alkyl-4-aminobutanoic acids .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of a new amino acid component of bestatin, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, was elucidated, confirming the configuration of α-amino-β-hydroxy acids . This type of analysis is crucial for understanding the stereochemistry and potential biological activity of these compounds.
Chemical Reactions Analysis
4-Amino-3-methylbutanoic acid can undergo various chemical reactions due to the presence of amino and carboxyl groups. For instance, the terminal amino group of 4-amino-3-phenylbutanoic acid was replaced by a tetrazol-1-yl fragment to yield tetrazole-containing derivatives . The reactivity of these functional groups allows for the creation of a diverse array of derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-methylbutanoic acid derivatives are influenced by their molecular structure. For example, the hydrobromide of a methyl ester derivative of a related compound was crystallized and characterized, with a melting point of 172-173°C . The substituted 4-aminobutanoic acids were found to be substrates for gamma-aminobutyric acid aminotransferase, indicating their potential role in neurotransmitter metabolism . These properties are essential for understanding the behavior of these compounds in biological systems and for their potential therapeutic use.
Scientific Research Applications
Chemical Synthesis and Derivatives
- 4-Amino-3-methylbutanoic acid hydrochloride has been utilized in chemical synthesis. For instance, its amino and carboxy terminal groups have been employed to create tetrazole-containing derivatives, offering a pathway to synthesize compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova, & Ostrovskii, 2008).
Therapeutic Research
- The compound has been identified in research focusing on therapeutic applications. For instance, derivatives of 4-amino-3-methylbutanoic acid hydrochloride have shown potential as pharmacologically active substances, particularly in the context of β-substituted γ-aminobutyric acid derivatives (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Synthesis of Amino Acids and Analogues
- Synthesis of specific amino acids and their analogues using 4-amino-3-methylbutanoic acid hydrochloride as a starting point or intermediate has been reported. These syntheses are important for developing new compounds with potential pharmacological applications (Yuan, 2006); (Pigza, Quach, & Molinski, 2009).
Neurotransmitter Analogues
- Research has also focused on synthesizing analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid), using compounds like 4-amino-3-methylbutanoic acid. These efforts aim to understand and possibly manipulate neurotransmitter activity for therapeutic purposes (Duke, Chebib, Hibbs, Mewett, & Johnston, 2004).
Flavor and Aroma Research
- This compound has been studied in the context of flavor and aroma, especially in wines and other alcoholic beverages. Its derivatives play a role in the formation of certain aroma compounds, influencing the sensory properties of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Biocatalysis and Organic Synthesis
- 4-Amino-3-methylbutanoic acid hydrochloride has been used in studies exploring biocatalysis and organic synthesis, particularly in the context of producing specific amino acid derivatives. These studies often focus on stereoselective synthesis, which is crucial in developing pharmaceuticals and fine chemicals (Hernández et al., 2017).
Enantiomeric Research
- The enantiomeric forms of 4-amino-3-hydroxybutanoic acid, a related compound, have been studied for their actions at different GABA receptor subtypes, highlighting the compound's relevance in neuropharmacological research (Hinton, Chebib, & Johnston, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to amino acids, which are known to interact with various enzymes and receptors in the body .
Mode of Action
Amino acids generally function as building blocks of proteins and play crucial roles in various biochemical reactions .
Biochemical Pathways
Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmitter regulation, and energy production .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Amino acids and their derivatives can influence cell growth, repair, and maintenance, as well as neurotransmission and immune response .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of amino acids and their derivatives .
properties
IUPAC Name |
4-amino-3-methylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMCRZGRMXQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545492 | |
Record name | 4-Amino-3-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbutanoic acid hydrochloride | |
CAS RN |
62306-84-7 | |
Record name | 4-Amino-3-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-methylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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